n-Methyloctan-1-amine
Overview
Description
N-Methyloctan-1-amine is a secondary amino compound . It is an organic compound with the chemical formula C9H21N . It is a colorless liquid with a distinctive amine odor . It is a fatty amine compound with lipophilicity and surface activity .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name this compound . The InChI representation is InChI=1S/C9H21N/c1-3-4-5-6-7-8-9-10-2/h10H,3-9H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCNC .Physical and Chemical Properties Analysis
The molecular weight of this compound is 143.27 g/mol . It has a XLogP3 value of 3.7, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . It has seven rotatable bonds . The exact mass and monoisotopic mass are both 143.167399674 g/mol .Scientific Research Applications
Neuroprotective Potential
- Retinal Neuroprotection: A derivative of N-methyladamantan-1-amine demonstrated significant neuroprotective effects in a rat model of retinal ischemia-reperfusion injury. This compound, with high sigma1 receptor affinity, attenuated retinal biochemical changes and degeneration, suggesting its potential as a retinal neuroprotective agent (Bucolo et al., 2006).
Chemical Synthesis and Functionalization
- Reductive Amination Process: N-Methyl- and N-alkylamines, including compounds like n-Methyloctan-1-amine, are synthesized using a reductive amination process involving cobalt oxide nanoparticles. This method is significant for producing fine and bulk chemicals found in life-science molecules (Senthamarai et al., 2018).
Antibacterial Applications
- Antitumor and Antibacterial Properties: N-Methyl-bis(3-mesyloxypropyl)amine hydrochloride, a related compound, has shown activity against bacteria, particularly Bacillus subtilis. This compound induces irreversible damage to bacterial DNA, indicating its potential use in antibacterial and antitumor applications (Shimi & Shoukry, 1975).
Alzheimer's Disease Treatment
- Alzheimer's Disease Therapeutics: Memantine, a derivative of n-Methyladamantan-1-amine, is used in the treatment of Alzheimer's disease. Recent research focuses on developing memantine derivatives as multitarget agents, combining the amantadine core with features of known neuroprotectants (Marotta et al., 2020).
Catalysis and CO2 Utilization
- N-Methylation Using CO2: Innovative methods for the N-methylation of amines using CO2 as a carbon source have been developed. These environmentally benign methods use carbon dioxide for the N-formylation and N-methylation of primary and secondary amines, indicating sustainable approaches to chemical synthesis (Bobbink et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-methyloctan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-3-4-5-6-7-8-9-10-2/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGJNMCIMOLEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044619 | |
Record name | N-Methyloctan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-54-5 | |
Record name | N-Methyloctylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2439-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanamine, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyloctan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl(octyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYLMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O0O17JZ7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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